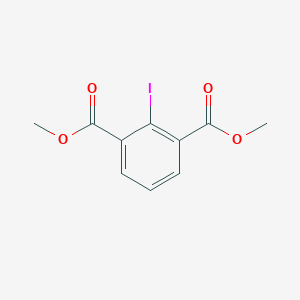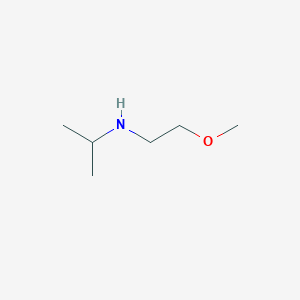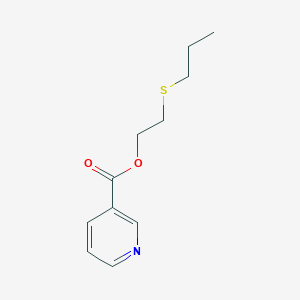
Nicotinic acid, 2-(propylthio)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid, 2-(propylthio)ethyl ester, also known as S-propyl nicotinate, is a chemical compound that belongs to the class of esters. It is a colorless liquid that is soluble in water and has a characteristic odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and food industry.
Mechanism Of Action
The mechanism of action of Nicotinic acid, 2-(propylthio)ethyl ester nicotinate is not fully understood, but it is believed to involve the activation of certain cellular pathways that regulate oxidative stress and inflammation. It has been shown to increase the production of certain enzymes, such as superoxide dismutase and catalase, that protect cells from oxidative damage. It also inhibits the expression of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, that contribute to the development of various diseases.
Biochemical And Physiological Effects
Nicotinic acid, 2-(propylthio)ethyl ester nicotinate has been shown to have various biochemical and physiological effects on the body. It has been shown to increase blood flow and oxygen delivery to tissues, which can improve exercise performance and alleviate symptoms of certain diseases, such as peripheral artery disease. It has also been shown to lower blood pressure and improve lipid metabolism, which can reduce the risk of cardiovascular diseases. Additionally, it has been shown to enhance insulin sensitivity and glucose uptake, which can improve glycemic control in diabetic patients.
Advantages And Limitations For Lab Experiments
Nicotinic acid, 2-(propylthio)ethyl ester nicotinate has several advantages for lab experiments, including its low toxicity, high solubility, and stability under various conditions. It can be easily synthesized and purified, making it readily available for use in various experiments. However, its effects on different cell types and tissues may vary, and its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of Nicotinic acid, 2-(propylthio)ethyl ester nicotinate. One area of research is the development of novel drug formulations that incorporate Nicotinic acid, 2-(propylthio)ethyl ester nicotinate, to enhance its therapeutic potential and improve its bioavailability. Another area of research is the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to protect neurons from oxidative damage. Additionally, further studies are needed to elucidate its mechanism of action and its effects on different cell types and tissues, to better understand its potential therapeutic applications.
Synthesis Methods
The synthesis of Nicotinic acid, 2-(propylthio)ethyl ester nicotinate can be achieved through different methods, including esterification and thioetherification. One common method involves the reaction of nicotinic acid with propanethiol in the presence of a catalyst, such as sulfuric acid, to form the desired ester. The purity of the compound can be enhanced through various purification techniques, such as distillation and recrystallization.
Scientific Research Applications
Nicotinic acid, 2-(propylthio)ethyl ester nicotinate has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, such as cardiovascular diseases, diabetes, and cancer. In agriculture, it has been used as a plant growth regulator and a pesticide, due to its ability to enhance plant growth and inhibit the growth of certain pests. In the food industry, it has been used as a flavoring agent and a preservative.
properties
CAS RN |
101952-73-2 |
|---|---|
Product Name |
Nicotinic acid, 2-(propylthio)ethyl ester |
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-propylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-2-7-15-8-6-14-11(13)10-4-3-5-12-9-10/h3-5,9H,2,6-8H2,1H3 |
InChI Key |
ONMGOZLNJYTEJK-UHFFFAOYSA-N |
SMILES |
CCCSCCOC(=O)C1=CN=CC=C1 |
Canonical SMILES |
CCCSCCOC(=O)C1=CN=CC=C1 |
Other CAS RN |
101952-73-2 |
synonyms |
2-propylsulfanylethyl pyridine-3-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



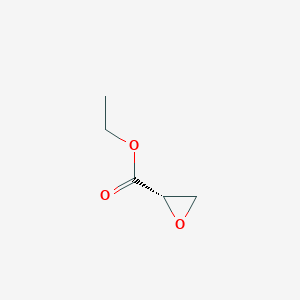


![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)
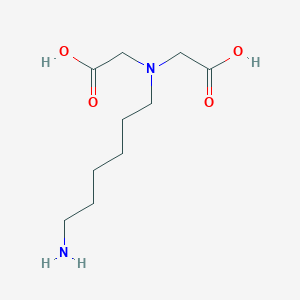
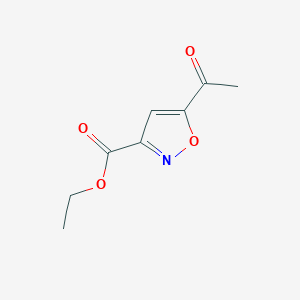

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)
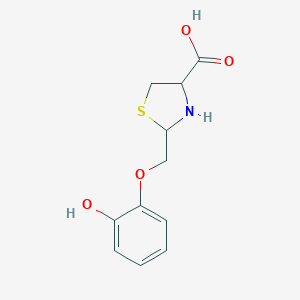
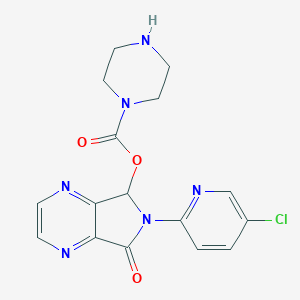
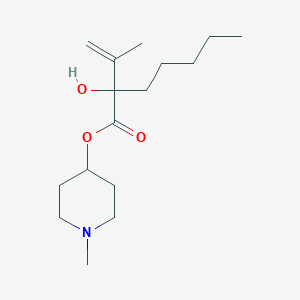
![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)
